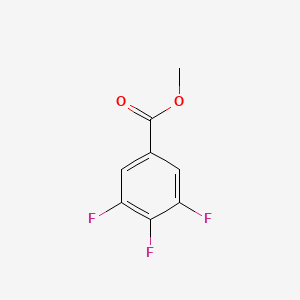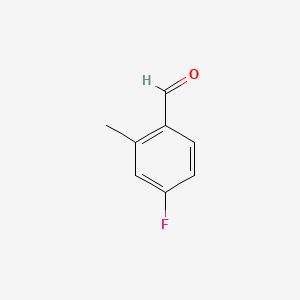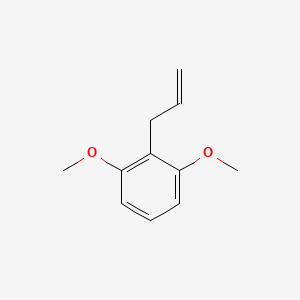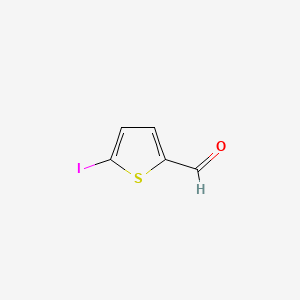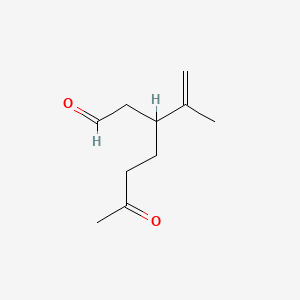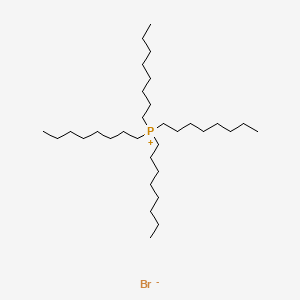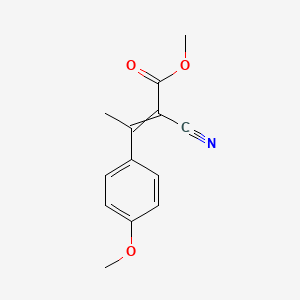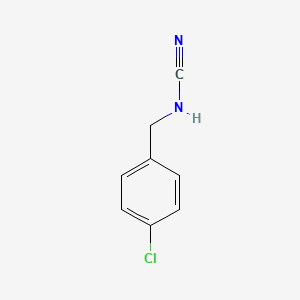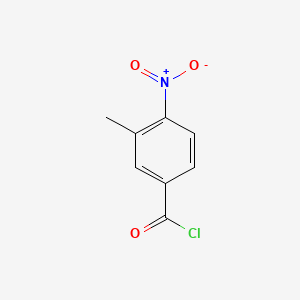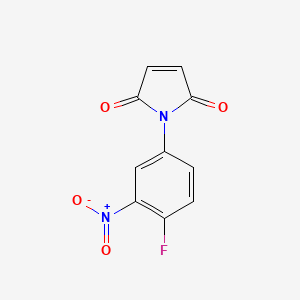
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
The compound "1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione" is a heterocyclic compound that is part of a broader class of compounds with significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. The related compounds discussed in the provided papers include derivatives of pyrrolidine-2,3-dione and 1,4-dihydropyrrolo[3,2-b]pyrrole, which are of interest due to their structural characteristics and properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions and strategic placement of substituents to achieve desired properties. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Similarly, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one was prepared via a three-component reaction, and its derivatives were obtained through further reactions with aliphatic amines .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques, including 1D and 2D NMR, and high-resolution mass spectrometry. The placement of electron-withdrawing and electron-donating groups influences the molecular conformation and the photophysical properties of the compounds. For example, the title compound of paper features a planar structure except for the pyrrolidin ring, which adopts an envelope conformation, and the supermolecular assembly is reinforced by π-π interactions and hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrrole-2,5-dione nucleus. For instance, methylation of the nitrogen or the 3-hydroxy substituent in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives dramatically reduced their potency as inhibitors of glycolic acid oxidase, indicating the importance of the acidic functions for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as fluorescence and two-photon absorption, are directly related to their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. The two-photon absorption cross-section values were also significant, which is notable given the limited conjugation in these propeller-shaped dyes . The biological activity of the pyrrolidine-2,3-dione derivatives is also noteworthy, as some derivatives have shown to be potent inhibitors of glycolic acid oxidase, with potential therapeutic applications .
Applications De Recherche Scientifique
Corrosion Inhibition
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their potential as corrosion inhibitors. These compounds demonstrated effective inhibition against the corrosion of carbon steel in hydrochloric acid solutions. Their efficiency increased with concentration, and they adhered to the steel surface through a chemisorption process, as evidenced by thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Safety And Hazards
The safety and hazards of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione” are not known. However, the related compound “(4-Fluoro-3-nitrophenyl)(phenyl)Methanone” has a safety data sheet available6.
Orientations Futures
There is no specific information on the future directions of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione”. However, the related compound “4-fluoro-3-nitrophenyl azide” has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics5.
Propriétés
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVMFULBBEITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382566 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
67154-40-9 | |
| Record name | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




